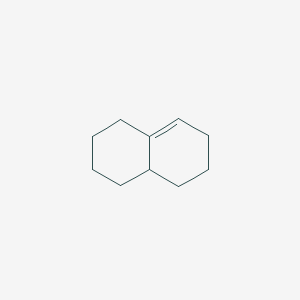

1,2,3,4,4a,5,6,7-Octahydronaphthalene

描述

Structure

3D Structure

属性

CAS 编号 |

1194-95-2 |

|---|---|

分子式 |

C10H16 |

分子量 |

136.23 g/mol |

IUPAC 名称 |

1,2,3,4,4a,5,6,7-octahydronaphthalene |

InChI |

InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h5,10H,1-4,6-8H2 |

InChI 键 |

POPHMOPNVVKGRW-UHFFFAOYSA-N |

SMILES |

C1CCC2=CCCCC2C1 |

规范 SMILES |

C1CCC2=CCCCC2C1 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of Octahydronaphthalene and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of octahydronaphthalene, with a primary focus on the well-studied cis- and trans-isomers of its fully saturated analog, decahydronaphthalene (B1670005) (decalin). This document delves into their synthesis, conformational analysis, thermodynamic properties, and the experimental protocols used for their characterization. Furthermore, it explores the relevance of the octahydronaphthalene scaffold in drug development, including its interaction with biological signaling pathways.

Introduction to the Stereoisomerism of Octahydronaphthalene

Octahydronaphthalene, also known as octalin, is a bicyclic hydrocarbon with the chemical formula C₁₀H₁₆. The fusion of the two six-membered rings can occur in two distinct stereoisomeric forms: cis and trans. This isomerism arises from the relative orientation of the hydrogen atoms at the bridgehead carbons (the two carbon atoms shared by both rings). In the cis isomer, the bridgehead hydrogens are on the same side of the ring system, resulting in a bent overall structure. In the trans isomer, they are on opposite sides, leading to a more linear and rigid conformation. These two isomers are diastereomers, meaning they are not mirror images and have different physical and chemical properties.[1][2]

The presence of a double bond in octahydronaphthalene introduces further positional isomerism, leading to a variety of distinct structures within both the cis and trans frameworks. The position of this double bond significantly influences the molecule's conformation and reactivity.

Synthesis of Octahydronaphthalene Stereoisomers

The synthesis of specific octahydronaphthalene stereoisomers is crucial for studying their properties and for their application as building blocks in the total synthesis of complex natural products and pharmaceuticals.

One of the most powerful methods for constructing the octahydronaphthalene skeleton is the Diels-Alder reaction . This [4+2] cycloaddition reaction between a conjugated diene and a dienophile allows for the stereocontrolled formation of the six-membered rings.[1] For instance, the reaction of a cyclohexadiene with a suitable dienophile can yield the octahydronaphthalene core. The stereochemistry of the product is dictated by the stereochemistry of the starting materials and the reaction conditions.

Another common strategy is the Robinson annulation , which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. This method is particularly useful for constructing substituted octahydronaphthalene systems.

Furthermore, catalytic hydrogenation of naphthalene (B1677914) or its derivatives can produce mixtures of octahydronaphthalene and decahydronaphthalene isomers. The stereochemical outcome of the hydrogenation is often dependent on the catalyst and reaction conditions. For example, the synthesis of 1,2,3,4,5,6,7,8-octahydronaphthalene (B1594339) can be achieved from cis- or trans-9,10-decalindiol.[3]

Conformational Analysis and Thermodynamic Stability

The three-dimensional shape and flexibility of the octahydronaphthalene stereoisomers are key determinants of their physical properties and biological activity. The conformational analysis of the decalin isomers provides a foundational understanding of these systems.

trans-Decalin is a conformationally rigid or "locked" molecule. The two cyclohexane (B81311) rings are fused in a chair-chair conformation, and ring flipping is not possible without breaking covalent bonds. This rigidity makes the trans-decalin scaffold a common feature in structurally well-defined molecular architectures.[4][5]

cis-Decalin , in contrast, is conformationally flexible. The two chair rings can undergo a concerted "ring flip," interconverting between two equivalent chair-chair conformations.[4][5][6] This conformational mobility is a key difference from the rigid trans-isomer.

The thermodynamic stability of the decalin isomers has been extensively studied. The trans-isomer is generally more stable than the cis-isomer by approximately 2.7 kcal/mol.[7] This difference in stability is attributed to unfavorable steric interactions, specifically gauche-butane interactions, that are present in the bent structure of the cis-isomer.[1][7]

Quantitative Data

The following tables summarize key quantitative data for the stereoisomers of decahydronaphthalene, which serve as a reference for the properties of octahydronaphthalene systems.

Table 1: Thermodynamic Properties of Decahydronaphthalene Isomers

| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene | Reference(s) |

| Molar Mass ( g/mol ) | 138.25 | 138.25 | [3] |

| Boiling Point (°C) | 195.7 | 187.3 | [3] |

| Melting Point (°C) | -42.9 | -30.4 | [3] |

| Density (g/cm³) | 0.896 | 0.870 | [3] |

| Standard Enthalpy of Formation (liquid, kJ/mol) | -250.0 ± 0.84 | -208.4 ± 0.67 (gas) | [3] |

Table 2: Selected Spectroscopic Data for Decahydronaphthalene Isomers

| Spectroscopic Parameter | cis-Decahydronaphthalene | trans-Decahydronaphthalene | Reference(s) |

| ¹³C NMR Chemical Shifts (ppm) | Multiple signals due to conformational flexibility | Fewer signals due to higher symmetry and rigidity | [8] |

| ¹H NMR Spectrum | Single average peak due to rapid ring flipping | Multiple peaks for axial and equatorial protons | [4] |

Table 3: Selected Geometric Parameters of Decahydronaphthalene Isomers (Calculated)

| Geometric Parameter | cis-Decahydronaphthalene | trans-Decahydronaphthalene | Reference(s) |

| C-C Bond Lengths (Å) | ~1.54 | ~1.54 | [2] |

| C-C-C Bond Angles (°) | ~111 | ~111 | [2] |

| Dihedral Angles (°) | Varies with conformation | Fixed in chair-chair conformation | [2] |

Experimental Protocols

Separation of cis- and trans-Decahydronaphthalene Isomers by HPLC

Objective: To separate a mixture of cis- and trans-decalin isomers using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile (B52724)/Water mixture (e.g., 70:30 v/v)

-

Sample: A mixture of cis- and trans-decalin dissolved in the mobile phase

-

HPLC-grade acetonitrile and water

Procedure:

-

Prepare the Mobile Phase: Mix acetonitrile and water in the desired ratio. Degas the mobile phase using a sonicator or vacuum filtration to remove dissolved gases.

-

Prepare the Sample: Dissolve a small amount of the decalin isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Set up the HPLC System:

-

Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the detector.

-

Set the UV detector to a low wavelength (e.g., 210 nm) as decalins do not have a strong chromophore.

-

-

Inject the Sample: Inject a small volume of the prepared sample (e.g., 10 µL) onto the column.

-

Run the Chromatogram: Record the chromatogram for a sufficient time to allow for the elution of both isomers.

-

Analyze the Results: The two isomers will be separated based on their different polarities and interactions with the stationary phase. The trans-isomer, being less polar, is expected to elute before the cis-isomer. The retention times and peak areas can be used for qualitative and quantitative analysis.

Conformational Analysis by NMR Spectroscopy

Objective: To use ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between cis- and trans-decalin and to study the conformational dynamics of the cis-isomer.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Samples of pure cis-decalin and trans-decalin

Procedure:

-

Sample Preparation: Dissolve a small amount of each isomer in the deuterated solvent in separate NMR tubes.

-

Acquire ¹H NMR Spectra:

-

Place the sample tube in the NMR spectrometer.

-

Tune and shim the spectrometer to obtain optimal resolution.

-

Acquire a standard ¹H NMR spectrum for each isomer.

-

-

Acquire ¹³C NMR Spectra:

-

Acquire a proton-decoupled ¹³C NMR spectrum for each isomer.

-

-

Data Analysis:

-

¹H NMR:

-

For trans-decalin, observe the complex multiplet pattern resulting from distinct signals for axial and equatorial protons due to its rigid conformation.

-

For cis-decalin at room temperature, observe a single, time-averaged peak for all protons due to the rapid ring-flipping. At very low temperatures, this peak may broaden and resolve into separate signals for the different conformations.

-

-

¹³C NMR:

-

Compare the number of signals in the spectra of the two isomers. The more symmetric trans-isomer will show fewer signals than the less symmetric cis-isomer.

-

-

-

2D NMR (Optional): For a more detailed analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of all signals.[7][9][10]

Structure Elucidation by Single Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of an octahydronaphthalene derivative.

Procedure:

-

Crystal Growth: Grow a single crystal of the compound of suitable size and quality (typically 0.1-0.3 mm in all dimensions). This is often the most challenging step and can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[5][11][12]

-

Crystal Mounting: Mount the selected crystal on a goniometer head.

-

Data Collection:

-

Place the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing:

-

Index the diffraction spots to determine the unit cell parameters and crystal system.

-

Integrate the intensities of the diffraction spots.

-

Apply corrections for various factors such as absorption.

-

-

Structure Solution and Refinement:

-

Solve the phase problem to obtain an initial electron density map.

-

Build an initial model of the molecule into the electron density map.

-

Refine the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction data.

-

-

Structure Analysis: The final refined structure provides precise information on bond lengths, bond angles, and torsion angles, confirming the stereochemistry and conformation of the molecule.[2][13][14]

Role in Drug Development and Signaling Pathways

The rigid and well-defined three-dimensional structure of the octahydronaphthalene scaffold makes it a valuable building block in medicinal chemistry.[1] Its derivatives have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[15][16][17]

Octahydronaphthalene Derivatives as Enzyme Inhibitors

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[18][19][20] The rigid framework of octahydronaphthalene allows for the precise positioning of functional groups to interact with the active site of an enzyme.

The diagram above illustrates a general mechanism of enzyme inhibition by an octahydronaphthalene derivative. The rigid scaffold positions functional groups (A and B) to interact with specific binding pockets in the enzyme's active site, thereby blocking the binding of the natural substrate and inhibiting the enzyme's function.

Octahydronaphthalene Scaffolds in G-Protein Coupled Receptor (GPCR) Modulation

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction and are major drug targets.[21][22][23][24][25] The development of ligands that can selectively modulate GPCR activity is a key area of drug discovery. The defined stereochemistry of octahydronaphthalene derivatives can be exploited to design ligands that bind with high affinity and selectivity to specific GPCRs.

This diagram shows a simplified GPCR signaling pathway. An octahydronaphthalene-based ligand binds to the GPCR, inducing a conformational change that activates the associated G-protein. The activated G-protein then modulates an effector enzyme, leading to a change in the concentration of a second messenger, which ultimately triggers a specific cellular response. The stereochemistry of the ligand is critical for its selective interaction with the GPCR.

Conclusion

The stereoisomers of octahydronaphthalene represent a fascinating and important class of bicyclic molecules. Their distinct three-dimensional structures and conformational properties, primarily exemplified by the cis and trans isomers of decalin, have a profound impact on their physical and chemical behavior. The ability to synthesize and characterize these isomers using a variety of experimental techniques has been instrumental in their application as versatile scaffolds in the synthesis of complex natural products and in the development of novel therapeutic agents. A thorough understanding of their stereochemistry and properties is essential for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

- 1. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 2. researchgate.net [researchgate.net]

- 3. Naphthalene, decahydro-, trans- [webbook.nist.gov]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. NMR Tables [chemdata.r.umn.edu]

- 7. emerypharma.com [emerypharma.com]

- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pioneerpublisher.com [pioneerpublisher.com]

- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chemical biology approaches to resolve the subcellular GPCR signaling landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 22. escholarship.org [escholarship.org]

- 23. researchgate.net [researchgate.net]

- 24. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Targeting G protein coupled receptor-related pathways as emerging molecular therapies - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Landscape of Octahydronaphthalene Isomers: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of cis- and trans-octahydronaphthalene, commonly known as decalin. A thorough understanding of the stereochemistry and conformational dynamics of such saturated bicyclic systems is fundamental in medicinal chemistry and drug design, where molecular shape and rigidity are critical determinants of biological activity.

Isomerism and Relative Stability

Octahydronaphthalene exists as two distinct, non-interconvertible diastereomers: cis-decalin and trans-decalin. The isomerism arises from the stereochemistry at the ring junction. In cis-decalin, the two hydrogen atoms on the bridgehead carbons are on the same face of the molecule, whereas in trans-decalin, they are on opposite faces.[1][2] Both isomers are composed of two fused six-membered rings, which preferentially adopt a chair conformation to minimize angle and torsional strain.[3][4]

The fusion of the two chair rings differs significantly between the isomers. In trans-decalin, the rings are fused via two equatorial bonds, resulting in a relatively flat and rigid structure.[1][5] Conversely, the fusion in cis-decalin involves one axial and one equatorial bond, leading to a bent, tent-like shape.[1][6]

A critical distinction between the two isomers is their relative thermodynamic stability. Trans-decalin is thermodynamically more stable than cis-decalin. This increased stability is primarily due to the absence of significant steric strain.[2] The cis isomer suffers from unfavorable non-bonded interactions, including three additional gauche-butane interactions compared to the trans isomer, which contribute to its higher energy state.[7]

Quantitative Energetic Data

The energy difference between the cis and trans isomers has been quantified through experimental measurements, most notably through the determination of their heats of combustion. These experimental findings are corroborated by computational chemistry calculations.

| Parameter | cis-Octahydronaphthalene | trans-Octahydronaphthalene | Reference |

|---|---|---|---|

| Heat of Combustion (ΔH°comb) | -1502.92 kcal/mol | -1500.22 kcal/mol | [5] |

| Heat of Formation (ΔH°f) | -52.45 kcal/mol | -55.14 kcal/mol | [5] |

| Energy Difference (ΔE) | +2.7 kcal/mol | 0 kcal/mol (Reference) | [1][5][7] |

| Barrier to Ring Inversion | ~14 kcal/mol | N/A (Conformationally locked) | [3] |

Conformational Dynamics

The structural differences between the isomers directly impact their conformational flexibility.

trans-Octahydronaphthalene: This isomer is a conformationally rigid system.[3] The diequatorial fusion of the two chair rings prevents a chair-chair ring flip, as this process would necessitate the bridgehead substituents to span an impossibly large distance to occupy diaxial positions.[1][8] This conformational locking results in fixed axial and equatorial positions for any substituents on the rings.

cis-Octahydronaphthalene: In contrast, the cis isomer is conformationally mobile.[3] It can undergo a concerted ring flip of both chair conformations, with an energy barrier of approximately 14 kcal/mol.[3] This process interconverts the axial and equatorial positions, leading to two enantiomeric chair-chair conformers of equal energy.[9]

Experimental Protocols

The conformational analysis of octahydronaphthalene isomers relies on a combination of spectroscopic, calorimetric, and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for differentiating between the cis and trans isomers and for studying the dynamics of the cis isomer.

-

Objective: To distinguish between cis and trans isomers and to determine the energy barrier for ring inversion in cis-decalin.

-

Methodology:

-

Sample Preparation: Prepare separate ~5-10 mg/mL solutions of cis- and trans-octahydronaphthalene in a deuterated solvent (e.g., CDCl₃ or toluene-d₈ for low-temperature studies) in standard 5 mm NMR tubes.

-

Room Temperature Analysis (¹H and ¹³C NMR):

-

Acquire ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K) on a 400 MHz or higher field spectrometer.

-

Expected Results: trans-decalin, being rigid, will show a complex ¹H NMR spectrum with broad, overlapping signals for its chemically distinct axial and equatorial protons.[10] Its ¹³C spectrum will display five distinct signals for the five non-equivalent carbon atoms. cis-decalin, undergoing rapid ring inversion, will exhibit a time-averaged, and therefore simpler, ¹H NMR spectrum, often a single sharp resonance.[10] Its ¹³C spectrum will show a reduced number of signals due to this averaging.

-

-

Variable Temperature (VT) NMR for cis-Decalin:

-

Cool the cis-decalin sample in the NMR probe incrementally, for example, from 298 K down to a temperature where the ring flip is slow on the NMR timescale (e.g., 243 K or lower).[6]

-

Acquire a series of ¹H spectra at different temperatures.

-

Analysis: Observe the broadening of the room-temperature singlet, followed by its decoalescence into a more complex spectrum representative of the "frozen" chair conformers. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process using the Eyring equation.

-

-

Bomb Calorimetry (Heat of Combustion)

This method provides the experimental data to determine the difference in thermodynamic stability between the isomers.

-

Objective: To measure the heat of combustion (ΔH°comb) for each isomer to calculate their relative stability.

-

Methodology:

-

Sample Preparation: A precisely weighed sample (typically ~1 g) of the purified isomer is placed in a crucible inside a high-pressure vessel (the "bomb").

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. A known volume of water is added to the surrounding insulated container (the calorimeter).

-

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water in the calorimeter is monitored precisely with a high-resolution thermometer as a function of time until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the combustion of the sample is calculated from the observed temperature rise (ΔT) of the calorimeter system (water and bomb), using the known heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid). The molar heat of combustion is then calculated.

-

Analysis: The difference between the molar heats of combustion of the cis and trans isomers gives the difference in their enthalpy of formation.[5]

-

Computational Chemistry

In silico methods are used to model the conformations and calculate their relative energies, providing theoretical support for experimental findings.

-

Objective: To determine the lowest energy conformations of cis- and trans-octahydronaphthalene and to calculate their relative energies.

-

Methodology:

-

Conformational Search: An initial conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify potential low-energy structures.

-

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a more accurate method or a larger basis set (e.g., B3LYP/6-311+G(d,p)) to refine the relative energies of the conformers.

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

-

Analysis: The final energies (including ZPVE corrections) of the most stable conformers of the cis and trans isomers are compared to determine their theoretical energy difference.

-

Conclusion

The conformational analysis of cis- and trans-octahydronaphthalene reveals significant differences in their structure, stability, and dynamics. The trans isomer is a rigid, conformationally locked molecule that is approximately 2.7 kcal/mol more stable than the flexible cis isomer. This stability difference is attributed to increased steric strain in the cis configuration. These fundamental stereochemical principles are crucial for the rational design of drug candidates, where the fixed orientation of substituents in rigid scaffolds like trans-decalin can be leveraged to optimize binding to biological targets, while the flexibility of cis-decalin-like structures may be important for induced-fit interactions. The experimental and computational protocols outlined herein provide a robust framework for the detailed characterization of such bicyclic systems.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. homework.study.com [homework.study.com]

- 8. scienceready.com.au [scienceready.com.au]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3,4,4a,5,6,7-Octahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,2,3,4,4a,5,6,7-octahydronaphthalene, a bicyclic hydrocarbon belonging to the decalin family. Due to the limited availability of specific experimental data for this particular isomer, this document also includes data for the closely related and well-characterized compound, cis-decalin (cis-bicyclo[4.4.0]decane), to provide valuable comparative insights. This guide is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug development, and materials science, offering a structured presentation of key data, experimental methodologies, and logical workflows.

Introduction

This compound, also known by its systematic IUPAC name Bicyclo[4.4.0]dec-1-ene, is a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₆.[1] Its structural framework is a derivative of naphthalene (B1677914), where one of the aromatic rings is fully saturated, and the other is partially hydrogenated. The octahydronaphthalene core is a significant structural motif found in a variety of natural products, including steroids and terpenes, making its derivatives of considerable interest in medicinal chemistry and drug discovery. Understanding the fundamental physical and chemical properties of this parent compound is crucial for the design and synthesis of novel therapeutic agents and functional materials.

Physical Properties

| Property | Value (for this compound) | Value (for cis-Decalin) | Units |

| Molecular Formula | C₁₀H₁₆[1] | C₁₀H₁₈ | - |

| Molecular Weight | 136.23[1] | 138.25 | g/mol |

| Boiling Point | Data not available | 195.8 | °C |

| Melting Point | Data not available | -43.3 | °C |

| Density | Data not available | 0.896 | g/cm³ at 20°C |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the double bond within its bicyclic system.

-

Hydrogenation: The double bond can be readily hydrogenated under catalytic conditions (e.g., using palladium on carbon) to yield the fully saturated decahydronaphthalene (B1670005) (decalin). This reaction is analogous to the complete hydrogenation of naphthalene to decalin.

-

Electrophilic Addition: The alkene functionality is susceptible to electrophilic attack. Reactions with halogens (e.g., Br₂), hydrohalic acids (e.g., HBr), and other electrophiles will proceed via addition across the double bond, leading to a variety of functionalized decalin derivatives.

-

Oxidation: The double bond can be cleaved by strong oxidizing agents such as ozone (ozonolysis) or potassium permanganate, yielding dicarbonyl compounds. Epoxidation of the double bond can be achieved using peroxy acids.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following section outlines general and widely accepted methodologies for the determination of key physical properties and a plausible synthetic approach.

Synthesis of Octahydronaphthalene Derivatives

A common and effective method for the synthesis of the octahydronaphthalene skeleton is the Diels-Alder reaction . This [4+2] cycloaddition reaction provides a powerful tool for constructing the bicyclic ring system with good stereochemical control. A logical workflow for a generalized synthesis is presented below.

Caption: Generalized workflow for the synthesis of the octahydronaphthalene core via a Diels-Alder reaction.

Experimental Details for a Diels-Alder Reaction:

-

Reactant Preparation: The chosen diene and dienophile are dissolved in an appropriate solvent (e.g., toluene, xylene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction: The reaction mixture is heated to the desired temperature (often reflux) and stirred for a specified period, which can range from a few hours to several days, depending on the reactivity of the substrates. The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, using an appropriate eluent system to isolate the desired octahydronaphthalene derivative.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Determination of Physical Properties

The following are standard laboratory protocols for the determination of boiling point, melting point, and density.

Caption: Experimental workflows for determining boiling point, melting point, and density.

Boiling Point Determination (Micro Method):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Melting Point Determination (for solid derivatives):

-

A small amount of the finely powdered solid sample is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range.

Density Determination:

-

A specific volume of the liquid is accurately measured using a pycnometer (a flask with a precise, known volume).

-

The mass of the liquid is determined by weighing the pycnometer before and after filling it with the sample.

-

The density is calculated by dividing the mass of the liquid by its volume.

Spectroscopic Data

While full spectra for this compound are not available, spectroscopic data for closely related isomers have been reported.

-

¹³C NMR: The ¹³C NMR spectrum of cis-4a-methyl-1,2,3,4,4a,5,6,7-octahydronaphthalene has been documented, which would show characteristic signals for the aliphatic and olefinic carbons.

-

Mass Spectrometry (GC-MS): The mass spectrum of cis-4a-methyl-1,2,3,4,4a,5,6,7-octahydronaphthalene would be expected to show a molecular ion peak corresponding to its molecular weight, along with a fragmentation pattern characteristic of the bicyclic structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching and bending vibrations for the saturated portion of the molecule, as well as a C=C stretching vibration for the double bond.

Conclusion

This compound represents a fundamental bicyclic hydrocarbon with significant potential as a building block in organic synthesis. While specific experimental data for this isomer is limited, this guide has provided a comprehensive overview of its predicted properties and reactivity based on its chemical structure and data from closely related compounds. The outlined experimental protocols offer standardized methods for its synthesis and the determination of its key physical properties. Further research to experimentally determine the precise physical and chemical characteristics of this compound is warranted to fully unlock its potential in various scientific and industrial applications.

References

Spectroscopic Characterization of Octahydronaphthalene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The octahydronaphthalene scaffold, a core structure in a vast array of natural products and pharmacologically active compounds, presents a unique stereochemical and conformational landscape. A thorough understanding of its spectroscopic properties is paramount for structural elucidation, stereochemical assignment, and the development of novel therapeutics. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a selection of octahydronaphthalene derivatives, complete with detailed experimental protocols and a generalized analytical workflow.

Spectroscopic Data of Representative Octahydronaphthalene Derivatives

The following tables summarize the key spectroscopic data for several octahydronaphthalene derivatives, offering a comparative look at the influence of substitution on their spectral characteristics.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of Selected Octahydronaphthalene Derivatives

| Compound | H-1 | H-2 | H-3 | H-4 | H-4a | H-5 | H-6 | H-7 | H-8 | H-8a | Other Signals |

| trans-Decalin | 1.67 | 1.23 | 1.23 | 1.67 | 0.87 | 1.55 | 0.93 | 0.93 | 1.55 | 0.87 | |

| cis-Decalin | 1.58 (ax), 1.25 (eq) | 1.40-1.55 | 1.40-1.55 | 1.58 (ax), 1.25 (eq) | 1.35 | 1.40-1.55 | 1.20-1.35 | 1.20-1.35 | 1.40-1.55 | 1.35 | |

| trans-Octahydro-2(1H)-naphthalenone | - | - | - | - | - | - | - | - | - | - | Complex multiplets |

| (2RS,8aRS)-6-Oxo-1,2,3,4,6,7,8,8a-octahydronaphthalene-2-carboxylic acid | - | - | - | - | - | - | - | - | - | - | 10.0-13.0 (br s, 1H, COOH) |

| 4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-yl-acetate | - | - | - | - | - | - | - | - | - | - | 2.05 (s, 3H, OAc), 1.02 (s, 3H, CH₃) |

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of Selected Octahydronaphthalene Derivatives

| Compound | C-1 | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Signals |

| 1,2,3,4,5,6,7,8-Octahydronaphthalene | 23.5 | 23.5 | 26.8 | 26.8 | 130.2 | 130.2 | 26.8 | 26.8 | 23.5 | 23.5 | |

| Octahydro-8a-hydroxy-4a-methyl-1(2H)-naphthalenone | 212.1 (C=O) | 37.8 | 22.5 | 29.9 | 48.9 | 25.4 | 21.8 | 35.1 | 75.3 (C-OH) | 54.2 | 24.7 (CH₃) |

| (2RS,8aRS)-6-Oxo-1,2,3,4,6,7,8,8a-octahydronaphthalene-2-carboxylic acid | - | - | - | - | - | - | 199.5 (C=O) | - | - | - | 178.2 (COOH) |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Selected Octahydronaphthalene Derivatives

| Compound | ν(C=O) | ν(O-H) | ν(C-H) | ν(C=C) |

| trans-Octahydro-2(1H)-naphthalenone | ~1710 (s) | - | 2950-2850 (s) | - |

| (2RS,8aRS)-6-Oxo-1,2,3,4,6,7,8,8a-octahydronaphthalene-2-carboxylic acid | 1721 (acid), 1640 (ketone) | 3300-2500 (br) | 2950-2850 (m) | 1616 (w) |

| 4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-yl-acetate | 1735 (ester) | - | 2950-2850 (s) | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

Table 4: Mass Spectrometry Data (m/z) for Selected Octahydronaphthalene Derivatives

| Compound | Molecular Ion (M⁺) | Key Fragment Ions |

| trans-Octahydro-2(1H)-naphthalenone | 152 | 137, 124, 110, 96, 81, 67 |

| 4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-yl-acetate | 196 | 136 (M-CH₃COOH)⁺, 121, 107, 93 |

| N-Methyl-1,2,3,4-tetrahydro-1,4-iminonaphthalene | 159 | 158, 144, 130, 115, 104 |

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the solid octahydronaphthalene derivative or use 1-2 drops if it is a liquid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette to a height of about 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle and a sufficient relaxation delay (1-5 seconds).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

-

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in complex structural assignments.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film for Liquids/Oils):

-

Place a drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top and gently press to form a thin, uniform film.

-

-

Sample Preparation (KBr Pellet for Solids):

-

Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the sample holder (with the salt plates or KBr pellet) into the IR spectrometer.

-

Record a background spectrum of the empty sample holder or pure KBr pellet.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their frequencies (in cm⁻¹).

-

Correlate the observed bands with specific functional groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the octahydronaphthalene derivative (typically 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

-

Instrumental Setup:

-

Gas Chromatograph (GC):

-

Injector: Typically set to a high temperature (e.g., 250 °C) to ensure rapid vaporization of the sample.

-

Column: A capillary column with a nonpolar or medium-polarity stationary phase is commonly used for separating hydrocarbon derivatives.

-

Oven Temperature Program: A temperature gradient is programmed to elute compounds with different boiling points at different times. A typical program might start at 50 °C and ramp up to 250 °C.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detector: An electron multiplier detects the ions.

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC separates the components of the mixture, and the eluting compounds are introduced into the MS.

-

The MS records the mass spectrum of each eluting compound.

-

The total ion chromatogram (TIC) shows the elution profile of all ions.

-

The mass spectrum for each peak in the TIC can be analyzed to identify the molecular ion and characteristic fragment ions. This fragmentation pattern can be compared to library spectra for identification.

-

General Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel or known octahydronaphthalene derivative.

Caption: General workflow for the spectroscopic analysis of octahydronaphthalene derivatives.

The Catalytic Hydrogenation of Naphthalene to Octahydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the hydrogenation of naphthalene (B1677914) to octahydronaphthalene, a critical transformation in various industrial and pharmaceutical processes. The document details the catalytic pathways, presents quantitative data from key studies, outlines experimental protocols, and visualizes the reaction sequences.

Reaction Mechanism and Pathways

The hydrogenation of naphthalene is a stepwise process that proceeds through several key intermediates. The reaction is typically carried out using heterogeneous catalysts and a source of hydrogen gas. The primary pathway involves the sequential saturation of the aromatic rings.

The initial hydrogenation of naphthalene produces tetralin (1,2,3,4-tetrahydronaphthalene). This is a relatively fast reaction step. The subsequent hydrogenation of tetralin is more complex and can lead to the formation of octahydronaphthalene isomers (octalins) as transient intermediates before complete saturation to decahydronaphthalene (B1670005) (decalin).[1][2][3][4] The final products, cis- and trans-decalin, are formed from the hydrogenation of these octalin intermediates.[1][2][3] The stereoselectivity of the final decalin product is highly dependent on the catalyst and reaction conditions.

Below is a diagram illustrating the general reaction pathway:

References

- 1. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 4. abis-files.hacettepe.edu.tr [abis-files.hacettepe.edu.tr]

The Octahydronaphthalene Core: A Foundation in Modern Synthesis

An in-depth technical guide on the discovery and history of octahydronaphthalene synthesis for researchers, scientists, and drug development professionals.

The octahydronaphthalene framework, commonly known as the decalin ring system in its fully saturated form (decahydronaphthalene), is a foundational structural motif in organic chemistry. Its rigid, bicyclic structure is a cornerstone of numerous natural products, most notably steroids, terpenoids, and alkaloids.[1][2] The stereochemical arrangement of the ring fusion—either cis or trans—profoundly influences the molecule's three-dimensional shape and reactivity, making its controlled synthesis a subject of intense study for over a century. This guide delves into the key historical discoveries and synthetic methodologies that have enabled chemists to construct this vital carbocyclic system.

Early Developments: Catalytic Hydrogenation and Stereochemical Elucidation

The most direct route to the decahydronaphthalene (B1670005) (decalin) skeleton is the complete saturation of naphthalene (B1677914). Early work in the 20th century focused on catalytic hydrogenation to achieve this transformation. This method not only provided access to the bicyclo[4.4.0]decane system but also led to the discovery of its stereoisomers.

Walter Hückel's pioneering work in the 1920s was instrumental in elucidating the stereochemistry of decalin. Through careful hydrogenation of naphthalene and its partially hydrogenated intermediates, he was able to isolate and characterize two distinct, stable isomers: cis-decalin and trans-decalin. The trans isomer was found to be the thermodynamically more stable form due to fewer steric interactions, as all ring substituents can adopt equatorial positions.[1] This fundamental understanding of the system's conformational behavior was crucial for all subsequent synthetic efforts.

The choice of catalyst and reaction conditions critically determines the efficiency of naphthalene hydrogenation and the resulting ratio of cis to trans decalin. Noble metals like platinum and palladium, as well as nickel- and molybdenum-based catalysts, have been extensively studied.

Quantitative Data: Catalytic Hydrogenation of Naphthalene/Tetralin

The following tables summarize the performance of various catalytic systems in the hydrogenation of naphthalene and its intermediate, tetralin, to decalin.

Table 1: Performance of Various Catalysts in Naphthalene Hydrogenation

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Naphthalene Conversion (%) | Decalin Selectivity (%) | cis/trans Ratio | Reference |

|---|---|---|---|---|---|---|

| 5% Pd/Al₂O₃ | 250 | 40 | >99 | ~99.5 | Trans favored | [3][4] |

| NiMo/Al₂O₃ | 250 | 40 | ~80 | ~60 | Cis favored | [3][4] |

| Mo-MMO | 250 | 40 | ~95 | ~85 | 0.62 | [4] |

| Ni/Al₂O₃ | 260-290 | 50-70 | 100 | ~100 | ~0.25 | [5] |

| Sulfided NiMo | 200 | Not specified | >99 | >99.9 | Varies |[6] |

Table 2: Kinetic Rate Constants for Naphthalene Hydrogenation Steps Reaction Pathway: Naphthalene --(k₁)--> Tetralin --(k₂)--> Decalin

| Catalyst | Temperature (°C) | k₁ (L·g⁻¹·h⁻¹) | k₂ (L·g⁻¹·h⁻¹) | Notes | Reference |

|---|---|---|---|---|---|

| 5% Pd/Al₂O₃ | 250 | 0.069 | 0.224 | Tetralin hydrogenation is favored | [3][4] |

| 2% Pd/Al₂O₃ | 250 | 0.038 | 0.041 | [3] | |

| 1% Pd/Al₂O₃ | 250 | 0.012 | 0.012 | [3] |

| NiMo/Al₂O₃ | 250 | 0.009 | 0.005 | Naphthalene hydrogenation is favored |[3] |

Experimental Protocol: Catalytic Hydrogenation of Naphthalene

The following protocol is representative of modern laboratory procedures for naphthalene hydrogenation.

Objective: To synthesize decahydronaphthalene (decalin) from naphthalene via catalytic hydrogenation.

Materials:

-

Naphthalene (reactant)

-

5% Pd/Al₂O₃ (catalyst)

-

High-pressure batch reactor (e.g., Anton Parr 100 mL stainless steel)

-

Hydrogen gas (H₂) source

-

Solvent (if required, though often run neat)

Procedure: [4]

-

Charge the 100 mL stainless steel batch reactor with the catalyst (e.g., 0.12 g of 5% Pd/Al₂O₃) and the naphthalene reactant (e.g., 0.18 g).

-

Seal the reactor and purge several times with nitrogen followed by hydrogen to ensure an inert atmosphere.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 bar).

-

Set the stirring speed to 1000 rpm to ensure efficient mixing and mass transfer.

-

Heat the reactor to the target temperature (e.g., 250 °C) and maintain for the desired reaction time.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Open the reactor, recover the product mixture, and separate it from the solid catalyst by filtration.

-

Analyze the product mixture (e.g., by gas chromatography) to determine the conversion of naphthalene and the selectivity for tetralin, cis-decalin, and trans-decalin.

The Diels-Alder Reaction: A Revolution in Ring Construction

Discovered by Otto Diels and Kurt Alder in 1928, for which they received the Nobel Prize in Chemistry in 1950, the Diels-Alder reaction provided a powerful and stereocontrolled method for forming six-membered rings.[7][8] This [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene) was quickly recognized for its potential in constructing the octahydronaphthalene skeleton. The reaction is a concerted, single-step process that exhibits high stereospecificity, where the stereochemistry of the reactants is directly translated to the product.[9] It is particularly effective for synthesizing cis-fused ring systems.

Experimental Protocol: Diels-Alder Reaction

The following protocol describes the reaction between anthracene (B1667546) and maleic anhydride (B1165640), a classic undergraduate laboratory experiment demonstrating the principles of the Diels-Alder reaction to form a fused ring system.

Objective: To synthesize 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride.[10]

Materials:

-

Anthracene (0.80 g)

-

Maleic anhydride (0.40 g)

-

Xylene (10 mL, high-boiling solvent)

-

25-mL round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Ethyl acetate (B1210297) (for washing)

Procedure: [10]

-

Add 0.80 g of anthracene, 0.40 g of maleic anhydride, and boiling chips to a 25-mL round-bottomed flask.

-

In a fume hood, add 10 mL of xylene to the flask.

-

Attach a reflux condenser and securely clamp the apparatus.

-

Heat the mixture to a steady reflux using a heating mantle (approx. 185-200 °C).

-

Continue refluxing for 30 minutes.

-

Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to maximize crystallization of the product.

-

Collect the product crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals twice with 3 mL portions of cold ethyl acetate.

-

Allow the product to air dry before weighing and determining the melting point for characterization.

The Robinson Annulation: Gateway to Steroid Synthesis

In 1935, Sir Robert Robinson and William Rapson published a new method for forming a six-membered ring, which has since become known as the Robinson annulation.[1][11] This powerful reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to close the ring.[12][13]

The discovery was a monumental step forward for synthetic chemistry, as it provided a direct and efficient route to construct the fused polycyclic systems characteristic of steroids.[2][14] The synthesis of the Wieland-Miescher ketone, a key building block for many steroids, is a classic application of this methodology.[1] The robustness and versatility of the Robinson annulation cemented its place as one of the most important ring-forming reactions in the synthetic chemist's toolkit.

Experimental Protocol: Robinson Annulation

The following is a representative procedure for a base-catalyzed Robinson annulation.

Objective: To synthesize a substituted cyclohexenone via Robinson annulation of ethyl 2-oxocyclohexanecarboxylate and methyl vinyl ketone.

Materials:

-

Potassium t-butoxide (296 mg, 2.65 mmol)

-

Ethanol (B145695) (25 mL)

-

Ethyl 2-oxocyclohexanecarboxylate (8 mL, 50 mmol)

-

Methyl vinyl ketone (MVK) (4.15 mL, 50 mmol)

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Under an argon atmosphere, dissolve potassium t-butoxide in 25 mL of ethanol at 0 °C in a suitable reaction flask. Stir for 20 minutes.

-

Slowly add ethyl 2-oxocyclohexanecarboxylate to the solution while maintaining the temperature at 0 °C. Stir for 15 minutes.

-

Add methyl vinyl ketone over a period of 5 hours using a syringe pump, keeping the temperature at 0 °C.

-

After the addition is complete, heat the deep-orange solution to reflux and maintain for 6 hours.

-

Cool the reaction mixture to room temperature and stir for an additional 18 hours.

-

Pour the mixture into a separatory funnel containing 30 mL of saturated NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 200 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the crude product as an orange oil, which can be purified by column chromatography.

References

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Steroids [mail.almerja.com]

- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 4. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. An on‐surface Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Robinson Annulation [organic-chemistry.org]

- 14. total-synthesis.com [total-synthesis.com]

An In-depth Technical Guide to the Chirality and Optical Activity of Octahydronaphthalene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Nuances of a Bicyclic Core

Octahydronaphthalene, commonly known as decalin, is a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₈. It consists of two fused cyclohexane (B81311) rings and serves as a foundational scaffold in a vast array of natural products, including steroids, terpenes, and complex alkaloids. The stereochemical properties of this nucleus are of paramount importance in medicinal chemistry and drug development, as the three-dimensional arrangement of atoms dictates molecular recognition, binding affinity, and ultimately, biological activity.

This technical guide provides a detailed examination of the chirality and optical activity of octahydronaphthalene isomers. We will explore the fundamental stereoisomerism of the parent system, the impact of substitution on chiroptical properties, and the experimental methodologies used to characterize these molecules.

Fundamental Stereoisomerism of Octahydronaphthalene (Decalin)

The fusion of the two cyclohexane rings in octahydronaphthalene can occur in two distinct, non-interconvertible stereoisomeric forms: cis-decalin and trans-decalin.[1][2] These isomers are diastereomers, possessing different shapes, energies, and physical properties.[1]

-

trans-Decalin : In this isomer, the hydrogen atoms at the bridgehead carbons (C-9 and C-10) are on opposite sides of the molecular plane. The two rings are fused via equatorial-type bonds, resulting in a relatively rigid, flat, and conformationally "locked" structure.[3] Critically, trans-decalin possesses a center of inversion (C₂ symmetry), which renders it achiral and therefore optically inactive.[4] It cannot be resolved into enantiomers.

-

cis-Decalin : Here, the bridgehead hydrogens are on the same side of the molecule. This isomer is formed by an axial-equatorial ring fusion.[3] Unlike its trans counterpart, cis-decalin is chiral as it lacks any plane of symmetry or a center of inversion.[4][5] In principle, it should be optically active. However, cis-decalin undergoes a rapid chair-chair ring inversion (with an energy barrier of about 14 kcal/mol) that converts one enantiomer into the other.[3][6] This rapid interconversion results in a racemic mixture that cannot be resolved under normal conditions, rendering the bulk sample optically inactive.[6][7]

The relationship between the decalin isomers and their chirality is a foundational concept. The rigid, symmetric nature of the trans isomer precludes optical activity, while the flexible, asymmetric nature of the cis isomer allows for chirality that is masked by rapid racemization.

Substituted Octahydronaphthalenes: The Emergence of Stable Optical Activity

While the parent decalin systems are optically inactive, the introduction of substituents can lock the conformation, prevent racemization, and lead to stable, optically active molecules. The synthesis of chiral octahydronaphthalene derivatives is a significant area of research, particularly for creating building blocks for natural product synthesis.[8][9]

The optical activity of these derivatives is quantified by their specific rotation, [α], which is a characteristic physical property for a chiral compound.[10][11] It is defined by the Biot's Law equation:

[α]Tλ = α / (l * c)

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light (commonly the D-line of sodium at 589 nm).[11]

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).[10]

-

c is the concentration of the solution in g/mL.[10]

Quantitative Data on Chiral Derivatives

The specific rotation of a chiral octahydronaphthalene derivative is highly dependent on its absolute configuration, the presence and location of functional groups, the solvent used, and the temperature. Below is a summary of specific rotation data for representative chiral derivatives found in the literature.

| Compound Name | Absolute Configuration | Specific Rotation ([α]D) | Solvent | Reference |

| (+)-Coprophilin | As reported | +11.2 (c 0.1, CHCl₃) | Chloroform | [9] |

| (+)-Trichodermic acid | As reported | +8.8 (c 0.1, CHCl₃) | Chloroform | [9] |

| (-)-Trichodermic acid D | As reported | -18.0 (c 0.1, CHCl₃) | Chloroform | [9] |

| Note: The specific rotation values are highly sensitive to experimental conditions and should be considered within the context of the cited literature. |

Experimental Protocols for Stereochemical Analysis

Determining the chirality and measuring the optical activity of octahydronaphthalene isomers requires precise experimental techniques. Polarimetry and Circular Dichroism are two primary methods employed for this purpose.

Protocol for Polarimetry

Polarimetry directly measures the angle of rotation of plane-polarized light as it passes through a sample of a chiral compound.[12]

Objective: To determine the specific rotation of a chiral octahydronaphthalene derivative.

Instrumentation:

-

Polarimeter (with sodium D-line lamp, 589 nm)

-

Polarimeter cell (standard length: 1.0 dm)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Syringes and needles

Procedure:

-

Instrument Warm-up: Turn on the polarimeter and the sodium lamp. Allow the instrument to warm up for at least 10-15 minutes to ensure a stable light source.[12]

-

Sample Preparation:

-

Accurately weigh a precise amount (e.g., 10-20 mg) of the purified chiral octahydronaphthalene derivative.

-

Dissolve the sample in a high-purity spectroscopic grade solvent (e.g., chloroform, ethanol) in a volumetric flask to a known volume (e.g., 10.0 mL). Calculate the concentration (c) in g/mL.[12]

-

-

Blank Measurement (Calibration):

-

Sample Measurement:

-

Rinse the cell with a small amount of the sample solution and then fill it with the solution.

-

Place the cell back into the instrument and record the observed optical rotation (α). Record the temperature.[12]

-

-

Calculation:

-

Use the formula [α] = α / (l * c) to calculate the specific rotation. Remember the path length (l) is typically 1.0 dm.[10]

-

Protocol for Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule.[14] It is particularly useful for studying the conformation and electronic transitions of chiral molecules.

Objective: To obtain the CD spectrum of a chiral octahydronaphthalene derivative to characterize its chiroptical properties.

Instrumentation:

-

CD Spectropolarimeter

-

Quartz cuvettes (e.g., 0.1 cm or 1.0 cm path length)

-

Nitrogen gas supply (for purging the instrument)

-

Micropipettes

Procedure:

-

Instrument Preparation:

-

Turn on the instrument and the light source (typically a Xenon arc lamp).

-

Begin purging the optical bench with a steady flow of high-purity nitrogen gas to remove oxygen, which absorbs in the far-UV region.

-

-

Sample Preparation:

-

Baseline Spectrum:

-

Fill a clean quartz cuvette with the pure solvent.

-

Place the cuvette in the sample holder and record a baseline spectrum over the desired wavelength range (e.g., 190-350 nm). This spectrum will be subtracted from the sample spectrum.[17]

-

-

Sample Spectrum:

-

Carefully clean and dry the cuvette, then fill it with the sample solution.

-

Place it in the instrument and record the CD spectrum. Multiple scans (e.g., 3-5) are typically averaged to improve the signal-to-noise ratio.[17]

-

-

Data Processing:

-

Subtract the baseline spectrum from the averaged sample spectrum.

-

The resulting data is typically presented as ellipticity (θ) in millidegrees (mdeg) versus wavelength. This can be converted to molar ellipticity ([θ]) for standardized comparison.

-

Visualization of Experimental Workflow

The logical flow from sample synthesis to stereochemical characterization is a critical process in drug development and natural product chemistry. The following diagram illustrates a typical workflow for the analysis of a newly synthesized chiral octahydronaphthalene derivative.

Conclusion

The stereochemistry of octahydronaphthalene isomers is a classic yet continually relevant topic in organic chemistry and drug discovery. While the parent trans-decalin is achiral and cis-decalin exists as a rapidly interconverting racemic mixture, substituted derivatives provide a rich field of stably chiral molecules. Understanding their synthesis, conformational behavior, and chiroptical properties is essential for the rational design of stereochemically pure and biologically active compounds. The rigorous application of experimental techniques such as polarimetry and circular dichroism spectroscopy is fundamental to the successful characterization and development of these important molecular scaffolds.

References

- 1. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1,2,3,4,5,6,7,8-Octahydronaphthalene | 493-03-8 | Benchchem [benchchem.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Specific rotation - Wikipedia [en.wikipedia.org]

- 11. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 12. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 13. cdn.pasco.com [cdn.pasco.com]

- 14. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 16. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermodynamic Stability of Octahydronaphthalene Stereoisomers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of the principles governing the thermodynamic stability of the stereoisomers of octahydronaphthalene, commonly known as decalin. It details the conformational differences between cis- and trans-decalin, presents quantitative thermodynamic data, and outlines the experimental and computational methodologies used to determine these properties.

Introduction to Stereoisomerism in Decalin

Octahydronaphthalene (decalin) is a bicyclic alkane consisting of two fused six-membered rings. It is a fundamental structural motif found in many natural products, most notably steroids. The fusion of the two cyclohexane (B81311) rings can occur in two distinct stereoisomeric forms: cis-decalin and trans-decalin.[1] These isomers are diastereomers, meaning they are not mirror images and are not interconvertible without breaking chemical bonds.[1][2]

-

In cis-decalin , the hydrogen atoms on the bridgehead carbons (C9 and C10) are on the same side of the molecule. This is achieved by fusing one axial and one equatorial bond of the parent cyclohexane rings.[3][4]

-

In trans-decalin , the bridgehead hydrogens are on opposite sides. This structure results from the fusion of two equatorial bonds.[3][4]

This fundamental geometric difference leads to significant variations in their conformational flexibility, steric strain, and, consequently, their thermodynamic stability.

Conformational Analysis and Steric Strain

The thermodynamic stability of decalin isomers is intrinsically linked to their three-dimensional conformations. Both six-membered rings in decalin adopt a chair conformation to minimize angle and torsional strain, similar to cyclohexane.[1]

-

trans-Decalin : This isomer exists in a rigid, strain-free chair-chair conformation.[5] The fusion through equatorial bonds locks the structure, preventing the ring-flipping process common to monosubstituted cyclohexanes.[6][7] This conformational rigidity ensures that there are no significant steric interactions, such as gauche-butane or 1,3-diaxial interactions, making it an energetically favorable arrangement.[8]

-

cis-Decalin : This isomer is conformationally flexible and can undergo a ring flip, interconverting between two equivalent chair-chair conformations.[3][9] The barrier to this inversion is approximately 14 kcal/mol.[3] However, the cis-fusion necessitates a bent structure which introduces significant steric strain.[7] This strain primarily arises from three additional gauche-butane interactions and other nonbonded interactions within the concave face of the molecule that are absent in the trans isomer.[3][8]

The logical relationship between the isomers and their conformations is visualized below.

Quantitative Thermodynamic Data

The trans isomer of decalin is thermodynamically more stable than the cis isomer. This has been confirmed by multiple experimental and computational studies. The stability difference is primarily enthalpic. The key thermodynamic parameters for the isomerization of cis-decalin to trans-decalin are summarized in the table below.

| Thermodynamic Parameter | Value | Method | Reference |

| Enthalpy of Isomerization (ΔH°) | -2.72 ± 0.20 kcal/mol | Chemical Equilibration | [10] |

| ~ -2.7 kcal/mol | (Not Specified) | [8] | |

| ~ -2.0 kcal/mol | (Not Specified) | [3] | |

| Entropy of Isomerization (ΔS°) | -0.55 ± 0.30 e.u. | Chemical Equilibration | [10] |

Note: A negative ΔH° indicates that the conversion of the cis isomer to the trans isomer is an exothermic process, confirming the greater stability of trans-decalin.

Experimental and Computational Protocols

The relative thermodynamic stabilities of decalin isomers are determined using a combination of experimental techniques and computational modeling.

Experimental Protocol: Chemical Equilibration

One of the most precise methods for determining the difference in thermodynamic stability is through chemical equilibration. This involves converting a non-equilibrium mixture of isomers into an equilibrium mixture using a catalyst and heat, then analyzing the final composition.

Methodology:

-

Sample Preparation : A sample of decalin, typically enriched in the less stable cis isomer, is placed in a reaction vessel.

-

Catalysis : A catalyst, such as palladium on carbon (Pd/C), is added. The equilibration proceeds through a hydrogenation-dehydrogenation mechanism.[10]

-

Equilibration : The mixture is heated under a hydrogen atmosphere to a specific temperature (e.g., in the range of 531-641 K) for a sufficient period to allow the reaction to reach thermodynamic equilibrium.[10] Equilibrium is often confirmed by approaching it from both predominantly cis and predominantly trans starting mixtures.[10]

-

Analysis : The reaction is quenched, and the isomeric composition of the equilibrium mixture is determined using analytical techniques like gas chromatography.[10]

-

Calculation : The equilibrium constant (Keq = [trans]/[cis]) is calculated from the composition.

-

Thermodynamic Data : The experiment is repeated at several temperatures. The standard enthalpy (ΔH°) and entropy (ΔS°) of isomerization are then determined from a van 't Hoff plot (ln(Keq) versus 1/T), where the slope is -ΔH°/R and the intercept is ΔS°/R.

The workflow for this experimental protocol is illustrated below.

Other Methodologies

-

Bomb Calorimetry : This technique involves precisely measuring the heat of combustion for each pure isomer. The difference in their heats of combustion corresponds to the difference in their enthalpies of formation (ΔHf°), providing a direct measure of their relative stability.[5]

-

Computational Chemistry : Molecular mechanics or quantum mechanics (e.g., Density Functional Theory - DFT) calculations can be used to model the isomers. The potential energy of the minimized structure for each isomer is calculated. The isomer with the lower calculated steric or electronic energy is predicted to be the more stable, and the energy difference provides an estimate of the stability gap.[5] For flexible molecules like cis-decalin, a thorough conformational search is critical to identify the global energy minimum.[5]

The general workflow for a computational approach is outlined below.

Conclusion

The thermodynamic stability of octahydronaphthalene stereoisomers is unequivocally dictated by their molecular geometry and resulting steric strain. The trans isomer is significantly more stable than the cis isomer by approximately 2.7 kcal/mol.[8][10] This stability advantage is due to its rigid, strain-free chair-chair conformation, which avoids the destabilizing gauche-butane and nonbonded interactions present in the more flexible, bent structure of cis-decalin.[3][5] The quantification of these stability differences through precise experimental methods like chemical equilibration, supported by computational models, provides a robust framework for understanding and predicting the behavior of these fundamental bicyclic structures in complex chemical systems.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. homework.study.com [homework.study.com]

- 8. Decalins | PPT [slideshare.net]

- 9. scribd.com [scribd.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

Theoretical and Computational Explorations of Octahydronaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydronaphthalene, commonly known as decalin, is a bicyclic alkane with the chemical formula C₁₀H₁₈. It exists as two stereoisomers, cis-decalin and trans-decalin, which arise from the fusion of two cyclohexane (B81311) rings. The conformational intricacies and relative stabilities of these isomers have been a subject of extensive theoretical and computational investigation. This technical guide provides a comprehensive overview of these studies, presenting key quantitative data, detailed computational methodologies, and visualizations of important molecular processes. The octahydronaphthalene framework is a fundamental structural motif in many natural products, including steroids and terpenes, making a thorough understanding of its conformational behavior crucial for drug design and development.

Conformational Analysis and Energetics

The most stable conformations of both cis- and trans-decalin involve both six-membered rings in a chair conformation. However, the nature of the ring fusion leads to significant differences in their flexibility and overall energy.

-

trans-Decalin: The two cyclohexane rings are fused via equatorial-equatorial bonds. This arrangement results in a relatively rigid, flat structure that is "conformationally locked," meaning it cannot undergo ring flipping without significant distortion and bond strain.

-

cis-Decalin: The rings are fused through an axial-equatorial bond, leading to a bent, "tent-like" geometry. This isomer is more flexible and can undergo a concerted ring inversion, with a reported energy barrier of approximately 12.6 to 14 kcal/mol.

Computational studies have consistently shown that trans-decalin is the more stable isomer. The energy difference is primarily attributed to unfavorable non-bonded interactions within the concave region of the cis-isomer. Experimental and theoretical values for the energy difference between the two isomers are in good agreement, with trans-decalin being more stable by approximately 2.7 kcal/mol.

Table 1: Calculated Thermochemical Properties of Decalin Isomers

| Property | cis-Decalin | trans-Decalin | Method/Reference |

| Relative Energy (kcal/mol) | 2.7 | 0.0 | Experimental |

| Relative Energy (kcal/mol) | 2.54 | 0.0 | G3(MP2)//B3LYP |

| Enthalpy of Isomerization (kcal/mol) | -2.75 ± 0.05 | - | Experimental (liquid phase) |

Computational Methodologies

A variety of computational methods have been employed to study the structure, energetics, and reactivity of octahydronaphthalene. These range from high-accuracy composite methods to more computationally efficient density functional theory (DFT) approaches.

Geometry Optimization and Vibrational Frequencies

A common and reliable method for obtaining optimized geometries and vibrational frequencies is the B3LYP functional with the 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for systems of this size.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Software: Gaussian 09 or a similar quantum chemistry package.

-